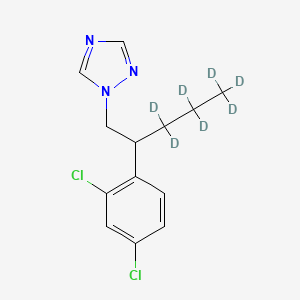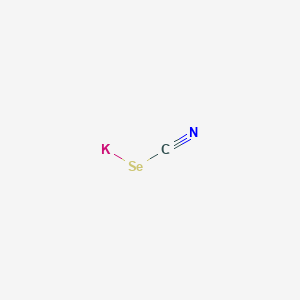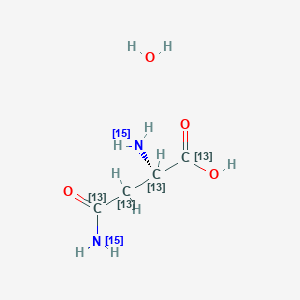
Profenofos D3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Profenofos D3 is a deuterated analog of profenofos, an organophosphorus pesticide widely used in agriculture to control a variety of pests. It is particularly effective against lepidopteran insects and mites. This compound is characterized by the presence of deuterium atoms, which replace hydrogen atoms in the molecule, making it useful for various scientific studies, including environmental and toxicological research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of profenofos D3 involves the reaction of phosphorus oxychloride with sodium ethoxide and sodium 1-propanethiolate, followed by treatment with 4-bromo-2-chlorophenol. The deuterated version is prepared by using deuterated reagents in place of their non-deuterated counterparts. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to ensure the final product’s quality. The production is carried out in specialized facilities equipped to handle organophosphorus compounds safely .
Chemical Reactions Analysis
Types of Reactions: Profenofos D3 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound to its corresponding thiol derivatives.
Substitution: Nucleophilic substitution reactions can replace the halogen atoms in the molecule with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide are employed under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Profenofos D3 is extensively used in scientific research due to its unique properties:
Environmental Studies: Used to trace the environmental fate and degradation pathways of profenofos.
Toxicological Research: Helps in studying the toxicokinetics and metabolism of profenofos in biological systems.
Analytical Chemistry: Employed as an internal standard in mass spectrometry for the quantification of profenofos residues in environmental and biological samples
Mechanism of Action
Profenofos D3, like its non-deuterated counterpart, inhibits the enzyme acetylcholinesterase. This inhibition leads to the accumulation of acetylcholine in the synaptic cleft, causing overstimulation of the nervous system. The result is muscle twitching, seizures, and eventually death in pests. The deuterium atoms in this compound do not significantly alter its mechanism of action but provide a useful tool for studying the compound’s behavior in various systems .
Comparison with Similar Compounds
Chlorpyrifos: Another organophosphorus pesticide with a similar mechanism of action but higher toxicity.
Diazinon: Used for similar purposes but has different environmental persistence and degradation pathways.
Malathion: Less toxic to mammals and used in public health for mosquito control.
Uniqueness of Profenofos D3: this compound’s uniqueness lies in its deuterium atoms, which make it an invaluable tool for scientific research. The deuterium labeling allows for precise tracking and analysis in environmental and biological studies, providing insights that are not possible with non-deuterated compounds .
Properties
Molecular Formula |
C11H15BrClO3PS |
|---|---|
Molecular Weight |
376.65 g/mol |
IUPAC Name |
1-bromo-3-chloro-2,5,6-trideuterio-4-[ethoxy(propylsulfanyl)phosphoryl]oxybenzene |
InChI |
InChI=1S/C11H15BrClO3PS/c1-3-7-18-17(14,15-4-2)16-11-6-5-9(12)8-10(11)13/h5-6,8H,3-4,7H2,1-2H3/i5D,6D,8D |
InChI Key |
QYMMJNLHFKGANY-QRHWFVISSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1OP(=O)(OCC)SCCC)Cl)[2H])Br)[2H] |
Canonical SMILES |
CCCSP(=O)(OCC)OC1=C(C=C(C=C1)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-Ethyl-N-isopropylpropan-2-aminium 3-(2,3-difluoro-4-nitrophenyl)-4-oxo-1,5-dioxaspiro[5.5]undec-2-en-2-olate](/img/structure/B12060760.png)


![1-[(3R,3aS,5S,6S,7aR)-3a,6-dihydroxy-7a-methyl-3-propan-2-yl-2,3,4,5,6,7-hexahydro-1H-inden-5-yl]ethanone](/img/structure/B12060776.png)
![N6-[4-[[[4-[[[(2-Aminoethyl)amino]carbonyl]methyl]-anilino]carbonyl]methyl]phenyl]adenosine hydrate](/img/structure/B12060781.png)

![7,18-Bis[2-[2-[tert-butyl(dimethyl)silyl]oxyethoxy]ethyl]-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B12060786.png)




